molecular formula C23H18F3N5S B2965014 11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene CAS No. 1326908-77-3

11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene

Cat. No.: B2965014
CAS No.: 1326908-77-3
M. Wt: 453.49
InChI Key: YDDLJPUDKYFZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to contain a 3,4-dimethylphenyl group and a 3-(trifluoromethyl)phenyl group . These are common structures in organic chemistry, often used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple aromatic rings and a sulfanyl group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include properties like melting point, boiling point, density, and solubility .

Scientific Research Applications

Thermal and Photochemical Rearrangements

Research on compounds structurally related to 11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene has shown that such molecules can undergo novel rearrangements under thermal and photochemical conditions. For instance, a study demonstrated that a 2-benzazocine derivative, which shares a complex tricyclic structure akin to the subject compound, could rearrange under heat and light to form new structures, a process potentially useful in the synthesis of novel organic compounds with intricate ring systems (Padwa et al., 1972).

Polymeric Applications

Another dimension of scientific research involving similar molecular frameworks is the development of advanced materials, such as the synthesis of side-chain-type poly(arylene ether sulfone)s. These materials, incorporating pendent groups similar in complexity to this compound, exhibit promising properties for applications in ion exchange membranes, showcasing good thermal and alkaline stabilities and high hydroxide conductivities, which are crucial for fuel cell technologies (Wang et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and properties. This could include further studies to understand its properties, potential applications, and safety profile .

Properties

IUPAC Name

11-(3,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N5S/c1-14-6-7-17(10-15(14)2)19-12-20-21-27-28-22(30(21)8-9-31(20)29-19)32-13-16-4-3-5-18(11-16)23(24,25)26/h3-11,19-21,27,29H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLAMVPIQXMGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC(=CC=C5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.